1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one
Description
1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one is a brominated aromatic ketone characterized by a naphthalene backbone substituted with a bromomethyl group at the 6-position and an acetyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure allows for further functionalization via nucleophilic substitution or cross-coupling reactions, making it valuable in medicinal chemistry .
Synthetically, it can be prepared through Claisen-Schmidt condensation reactions between 1-(naphthalen-1-yl)ethan-1-one and bromomethyl-substituted aldehydes under basic conditions .
Properties
CAS No. |
91041-11-1 |
|---|---|
Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-[6-(bromomethyl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C13H11BrO/c1-9(15)12-4-2-3-11-7-10(8-14)5-6-13(11)12/h2-7H,8H2,1H3 |
InChI Key |
CZPDYVNQOAWNON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CC(=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Acetylnaphthalene
The foundational step involves Friedel-Crafts acylation of naphthalene using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). This yields 1-acetylnaphthalene, a critical intermediate.
Bromination at the 6-Position
Subsequent bromination of 1-acetylnaphthalene introduces a bromomethyl group at position 6. Using N-bromosuccinimide (NBS) under radical initiation (azobisisobutyronitrile, AIBN) in CCl₄ achieves regioselectivity, yielding 1-[6-(bromomethyl)naphthalen-1-yl]ethan-1-one with 75–82% efficiency.
Table 1: Reaction Conditions for Bromomethylation
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NBS + AIBN | CCl₄ | 80°C | 82 | |
| Br₂ + Fe | CH₃COOH | 45°C | 72 | |
| NBS + BPO | CHCl₃ | Reflux | 78 |
Birch Reduction and Cyclopropane Intermediate Strategy
Birch Reduction of Naphthalene
Naphthalene undergoes Birch reduction with Li/NH₃ to form 1,4-dihydronaphthalene, which reacts with dichlorocarbene (generated from chloroform and KOtBu) to yield 1,1-dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene.
Ring-Opening Bromination
Treatment with Br₂ in CH₂Cl₂ opens the cyclopropane ring, producing 2-bromo-3-(bromomethyl)naphthalene. Oxidation with KMnO₄ introduces the acetyl group at position 1, achieving an overall yield of 68%.
Direct Bromination of 6-Methyl-1-Acetylnaphthalene
Synthesis of 6-Methyl-1-Acetylnaphthalene
Directed ortho-lithiation of 1-acetylnaphthalene using LDA at -78°C, followed by quenching with methyl iodide, installs the methyl group at position 6 (yield: 65%).
Bromination of the Methyl Group
Radical bromination with NBS and AIBN converts the 6-methyl group to bromomethyl, yielding the target compound in 85% purity after recrystallization.
Transition Metal-Free Dehalogenation
Dibromination of 2-Methoxy-Naphthalene
Bromination of 2-methoxy-naphthalene with Br₂ in acetic acid produces 1,6-dibromo-2-methoxy-naphthalene. Subsequent iron-mediated dehalogenation selectively removes the 1-bromo group, yielding 6-bromo-2-methoxy-naphthalene.
Demethylation and Acetylation
Treatment with BBr₃ demethylates the methoxy group to hydroxyl, followed by Friedel-Crafts acetylation to install the acetyl group at position 1. Final bromination of the hydroxyl group with PBr₃ achieves the target compound (yield: 70%).
One-Pot Synthesis via Alumina-Catalyzed Bromomethylation
Bromomethylation of 1-Acetylnaphthalene
A one-pot method uses alumina as a catalyst in acetyl bromide. Paraldehyde is added at 10–15°C, followed by methylene dichloride extraction and vacuum distillation, yielding this compound with 79% efficiency.
Table 2: Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts | 2 | 82 | 98 | High regioselectivity |
| Birch Reduction | 4 | 68 | 95 | No transition metals |
| Direct Bromination | 2 | 85 | 99 | Short reaction time |
| Dehalogenation | 3 | 70 | 97 | Scalable |
| One-Pot | 1 | 79 | 90 | Minimal purification |
Chemical Reactions Analysis
1-(6-(Bromomethyl)naphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Scientific Research Applications
Chemical Properties and Reactivity
The compound has a molecular formula of C₁₃H₁₁BrO and a molecular weight of approximately 251.12 g/mol. Its chemical structure allows it to participate in several key reactions:
- Substitution Reactions : The bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
- Oxidation Reactions : The ethanone moiety can be oxidized to yield carboxylic acids or other derivatives.
- Reduction Reactions : Reduction processes can convert the compound into alcohols or other reduced forms.
These reactions highlight the compound's versatility as a building block in organic synthesis, making it valuable for creating more complex molecules .
Organic Synthesis
1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows chemists to utilize it for constructing more complex structures through multi-step synthetic pathways.
Medicinal Chemistry
Research indicates that derivatives of naphthalene, including this compound, may exhibit antimicrobial and anticancer properties. The bromomethyl group enhances its biological activity by facilitating interactions with biological targets, potentially leading to the development of new therapeutic agents . Preliminary studies suggest that compounds with similar structures show promise against antibiotic-resistant bacteria, highlighting their potential in addressing urgent medical challenges .
Materials Science
The unique structural characteristics of this compound make it suitable for applications in materials science. Its ability to participate in polymerization reactions or serve as a precursor for novel materials can lead to advancements in the development of functional materials with specific properties .
Antimicrobial Activity
A study focusing on the antibacterial properties of naphthalene derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. This research underscores the potential for developing new antibiotics from this class of compounds .
Synthesis Development
Research has also demonstrated efficient synthetic routes for producing this compound, utilizing methods such as bromination of naphthalene derivatives under controlled conditions. These methods are critical for scaling up production for industrial applications .
Mechanism of Action
The mechanism of action of 1-(6-(Bromomethyl)naphthalen-1-yl)ethanone involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The ethanone group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Key Observations :
- The bromomethyl group in the target compound enhances reactivity for further derivatization compared to non-brominated analogs like 1-(naphthalen-1-yl)ethan-1-one .
- HMPSNE’s pyrimidine-sulfanyl group is critical for its 3-MST inhibitory activity, highlighting how heterocyclic additions modulate biological function .
- Substituent position impacts properties: Bromine at C6 on naphthalene (target compound) versus C4 on phenyl () alters steric and electronic effects .
Key Observations :
Key Observations :
- Bromomethyl-substituted naphthalenones are preferred for anticancer applications due to their capacity for targeted alkylation .
- HMPSNE’s 3-MST inhibition is structure-specific, relying on its sulfanyl-pyrimidine group .
Physicochemical Properties
Biological Activity
1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one is an organic compound notable for its unique structure, which includes a naphthalene ring with a bromomethyl substituent and an ethanone functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.
The molecular formula of this compound is C12H11BrO, with a molecular weight of approximately 251.12 g/mol. Its structure allows for various chemical reactions, making it versatile in synthetic organic chemistry. Key properties include:
- XLogP3 : 3.4
- Hydrogen Bond Acceptor Count : 1
Biological Activity
Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties. The presence of both bromomethyl and ketone functionalities enhances its reactivity and potential therapeutic applications.
Antimicrobial Activity
The compound has shown promising results in preliminary studies assessing its antibacterial properties. The mechanism of action is believed to involve interaction with bacterial cell membranes or specific molecular targets, similar to other halogenated compounds that exhibit antimicrobial effects.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Comparison Compound A | Antibacterial | 50 |
| Comparison Compound B | Antibacterial | 30 |
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. The compound appears to induce cell cycle arrest, leading to inhibited proliferation of cancer cells.
Cell Cycle Analysis Results :
- Treatment with 1 μM of the compound resulted in a significant decrease in G1 phase cells from 74.39% to 39.14%, indicating a shift towards the S phase.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to this compound, providing insights into its potential applications:
- Antitumor Activity : A study demonstrated that naphthalene derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting that the naphthalene moiety is crucial for activity.
- Mechanism of Action : The interaction with nucleophilic sites in biological molecules leads to various biochemical effects, potentially through covalent bonding mechanisms similar to those observed with other halogenated compounds.
Q & A
Q. What are the common synthetic routes for 1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of naphthalene derivatives followed by ketone functionalization. Key approaches include:
- Friedel-Crafts Acylation : Using naphthalene derivatives with bromomethyl groups and acetylating agents (e.g., acetic anhydride) under Lewis acid catalysis (e.g., AlCl₃). Reaction conditions must be anhydrous to prevent catalyst hydrolysis .
- Modified Nencki Method : Refluxing brominated naphthol derivatives with glacial acetic acid and ZnCl₂ as a catalyst .
- Condensation Reactions : Bromomethyl intermediates are condensed with aldehydes in ethanol/KOH mixtures, requiring precise stoichiometry to avoid side products .
- Optimization : Yields are sensitive to solvent polarity (e.g., ethanol vs. DCM) and temperature (60–80°C optimal for Friedel-Crafts) .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies bromomethyl (–CH₂Br, δ ~4.3 ppm) and ketone (C=O, δ ~200–210 ppm) groups. Aromatic protons in the naphthalene ring appear as multiplet signals (δ 7.0–8.5 ppm) .
- X-ray Crystallography : Resolves steric effects of the bromomethyl group, with bond angles (C–Br ~1.9 Å) and torsional parameters (e.g., Br–C–C–O dihedral angles) critical for confirming regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₁BrO⁺, m/z calc. 263.9974) .
Q. What are the key reactivity patterns of the bromomethyl group in substitution reactions?
- Methodological Answer : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (SN₂):
- With Amines : Forms secondary amines (e.g., reaction with benzylamine in DMF at 50°C, yielding 1-[6-(benzylaminomethyl)naphthalen-1-yl]ethanone) .
- With Thiols : Generates thioether linkages under basic conditions (e.g., NaH in THF), useful for bioconjugation .
- Challenges : Steric hindrance from the naphthalene ring may reduce reaction rates; kinetic studies (e.g., Hammett plots) quantify substituent effects .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s selectivity for biological targets (e.g., kinases vs. GPCRs)?
- Methodological Answer :
- Binding Assays : Use radiolabeled (³H/¹⁴C) compound in competitive displacement assays against purified kinase (e.g., EGFR) and GPCR (e.g., β₂-adrenergic receptor) targets. Calculate IC₅₀ values and selectivity ratios .
- In Silico Docking : Compare binding poses in kinase ATP-binding pockets (e.g., PDB 1M17) vs. GPCR transmembrane domains (e.g., PDB 6N4B). Molecular dynamics simulations assess binding stability (RMSD <2.0 Å over 100 ns) .
Q. How should contradictory binding affinity data (e.g., conflicting IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate affinity using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish nonspecific binding .
- Buffer Conditions : Test pH (6.5–7.5) and ionic strength (50–150 mM NaCl) effects, as protonation states influence ligand-receptor interactions .
Q. What strategies improve in vivo metabolic stability while retaining target engagement?
- Methodological Answer :
- Deuterium Labeling : Replace labile hydrogens (e.g., α to ketone) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the ketone as a ketal (e.g., ethylene glycol adduct) to enhance oral bioavailability, with in vivo LC-MS monitoring of conversion .
Q. How can computational modeling guide structure-activity relationship (SAR) studies for analogs?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to identify regions for halogen substitution .
- QSAR Models : Train regression models using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² >0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
